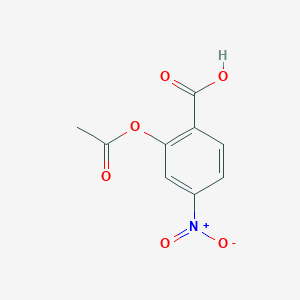

2-Acetoxy-4-nitrobenzoic acid

Description

2-Acetoxy-4-nitrobenzoic acid (C₉H₇NO₆) is a nitro-substituted benzoic acid derivative featuring an acetoxy group at the 2-position and a nitro group at the 4-position. It is synthesized via acetylation of 4-nitrosalicylic acid using acetic anhydride and benzene under reflux conditions, yielding an 88% product with a melting point of 156°C . The compound exhibits tuberculostatic activity, though it is less potent than para-aminosalicylic acid (PAS), a benchmark antitubercular agent . Its structure combines electron-withdrawing nitro and acetoxy groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-acetyloxy-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-5(11)16-8-4-6(10(14)15)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOODHFXQJFWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304395 | |

| Record name | 2-Acetoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17336-10-6 | |

| Record name | Benzoic acid, 2-(acetyloxy)-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17336-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165601 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017336106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxy-4-nitrobenzoic acid can be synthesized through the acetylation of 4-nitrobenzoic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-acetoxy-4-nitrobenzoic acid may involve large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-nitrobenzoic acid and acetic acid in the presence of aqueous base or acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction: 2-Acetoxy-4-aminobenzoic acid.

Hydrolysis: 4-Nitrobenzoic acid and acetic acid.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Acetoxy-4-nitrobenzoic acid finds applications in several areas of scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-acetoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetoxy group can be hydrolyzed, releasing acetic acid and modifying the chemical environment. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Molecular Formula | Functional Groups | Key Modifications |

|---|---|---|---|

| 2-Acetoxy-4-nitrobenzoic acid | C₉H₇NO₆ | Carboxylic acid, nitro, acetoxy | Acetoxy at C2, nitro at C4 |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | Carboxylic acid, nitro | Nitro at C4 |

| PAS (4-Aminosalicylic acid) | C₇H₇NO₃ | Carboxylic acid, amino, hydroxy | Amino at C4, hydroxy at C2 |

| 4-(4-nitrobenzylideneamino) benzoic acid | C₁₄H₁₀N₂O₄ | Carboxylic acid, nitro, imine | Imine-linked nitrobenzyl group |

In contrast, PAS’s amino and hydroxy groups improve hydrogen-bonding capacity, contributing to its higher bioactivity .

Table 2: Bioactivity Comparison

| Compound | Tuberculostatic Activity | Mechanism Insights |

|---|---|---|

| 2-Acetoxy-4-nitrobenzoic acid | Moderate (less than PAS) | Likely interferes with mycobacterial folate synthesis |

| PAS | High | Inhibits folate biosynthesis |

| 4-Nitrobenzoic acid | Not reported | Primarily used as a chemical intermediate |

The reduced activity of 2-acetoxy-4-nitrobenzoic acid relative to PAS may stem from decreased membrane permeability due to the acetoxy group or weaker target binding .

Physicochemical Properties and Stability

- Melting Points : 2-Acetoxy-4-nitrobenzoic acid (156°C) vs. 4-nitrobenzoic acid (~242°C, estimated). The lower melting point of the former suggests reduced crystallinity from the acetoxy substituent.

- Stability : 4-Nitrobenzoic acid requires UV-protected storage due to nitro group photosensitivity . The acetoxy group in 2-acetoxy-4-nitrobenzoic acid may confer additional hydrolytic instability under acidic/basic conditions.

Biological Activity

2-Acetoxy-4-nitrobenzoic acid (also known as 2-acetoxy-4-nitrobenzoate) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2-Acetoxy-4-nitrobenzoic acid has the molecular formula and is characterized by an acetoxy group and a nitro group attached to a benzoic acid structure. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 211.15 g/mol |

| Melting Point | 130-132 °C |

| Solubility | Soluble in ethanol, slightly soluble in water |

Research indicates that 2-acetoxy-4-nitrobenzoic acid exhibits several biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, indicating its role in inflammatory pathways. This can be particularly beneficial in treating conditions like arthritis.

- Antioxidant Properties : It has been observed that 2-acetoxy-4-nitrobenzoic acid can scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of 2-acetoxy-4-nitrobenzoic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

- Anti-inflammatory Research : In an experimental model of paw edema in rats, administration of 2-acetoxy-4-nitrobenzoic acid resulted in a reduction of edema by approximately 40% compared to the control group, highlighting its anti-inflammatory efficacy.

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cultured human cells, indicating its potential as an antioxidant.

Pharmacological Implications

The diverse biological activities of 2-acetoxy-4-nitrobenzoic acid suggest potential applications in pharmaceuticals. Its antimicrobial and anti-inflammatory properties could lead to the development of new drugs for treating infections and inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Anti-inflammatory | Reduced paw edema by 40% in rat models |

| Antioxidant | Decreased ROS levels in human cell cultures |

Q & A

Q. What are the optimal synthetic routes for 2-Acetoxy-4-nitrobenzoic acid, and how can reaction yields be maximized?

The compound is synthesized via acetylation of 4-nitrosalicylic acid using acetic anhydride in benzene under reflux conditions. Refluxing for 4 hours followed by vacuum concentration and recrystallization from dry benzene yields 88% pure product. Key parameters include stoichiometric control of acetic anhydride and monitoring reaction completion via TLC or HPLC .

Q. What safety protocols are critical for handling 2-Acetoxy-4-nitrobenzoic acid in laboratory settings?

- Storage : Keep in a cool, ventilated area away from UV radiation and oxidizers (e.g., peroxides). Use containers resistant to nitro compounds .

- PPE : Wear nitrile gloves, safety goggles, and impermeable lab coats. Use fume hoods to avoid inhalation of dust .

- Decomposition : Avoid prolonged storage; degradation may produce toxic gases (e.g., NOx). Dispose via certified hazardous waste protocols .

Q. How can crystallographic data for 2-Acetoxy-4-nitrobenzoic acid be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to process data. For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots and analyze hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of 2-Acetoxy-4-nitrobenzoic acid?

Graph set analysis (e.g., Etter’s rules) can classify hydrogen bonds (e.g., R₂²(8) motifs). The nitro and acetoxy groups likely form intermolecular interactions with carboxylic protons, stabilizing the lattice. Pair distribution function (PDF) analysis or Hirshfeld surfaces may further quantify these interactions .

Q. What computational methods are suitable for studying the electronic properties of 2-Acetoxy-4-nitrobenzoic acid?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts molecular orbitals, electrostatic potentials, and reactivity sites. Molecular docking (e.g., AutoDock Vina) can explore biological target interactions, though experimental validation (e.g., enzyme assays) is critical .

Q. How can structural derivatives of 2-Acetoxy-4-nitrobenzoic acid be designed for tuberculostatic activity?

Modify the nitro or acetoxy groups to alter lipophilicity and binding affinity. For example, replacing the acetoxy group with a morpholine moiety (as in 2-(2,6-dimethylmorpholino)-5-nitrobenzoic acid) enhances solubility. Structure-activity relationship (SAR) studies require in vitro mycobacterial inhibition assays and pharmacokinetic profiling .

Q. What analytical techniques resolve contradictions in spectral data for nitrobenzoic acid derivatives?

- NMR : Use 2D-COSY to distinguish overlapping aromatic signals.

- IR : Compare experimental carbonyl (C=O) stretches (~1700 cm⁻¹) with DFT-predicted values.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation pathways .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.